molecular formula C16H20N2O4S B2842654 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide CAS No. 1093630-31-9

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2842654
CAS No.: 1093630-31-9
M. Wt: 336.41
InChI Key: YCTQHAATFOYQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide is a sulfonamide-propanamide hybrid compound characterized by a 2,5-dimethylbenzenesulfonamido group and a furan-2-ylmethyl substituent. The sulfonamide moiety is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-6-7-12(2)15(9-11)23(20,21)18-13(3)16(19)17-10-14-5-4-8-22-14/h4-9,13,18H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQHAATFOYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Furan-2-ylmethanamine with 2,5-Dimethylbenzenesulfonyl Chloride

The initial step involves the nucleophilic substitution reaction between furan-2-ylmethanamine and 2,5-dimethylbenzenesulfonyl chloride. This reaction forms the sulfonamide intermediate, N-[(furan-2-yl)methyl]-2,5-dimethylbenzenesulfonamide , through the displacement of the chloride group by the amine nucleophile.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed due to their ability to dissolve both reactants and stabilize ionic intermediates.
  • Base : Triethylamine (TEA) or pyridine is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
  • Temperature : The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Mechanistic Insight :
The amine group of furan-2-ylmethanamine attacks the electrophilic sulfur atom in 2,5-dimethylbenzenesulfonyl chloride, resulting in the formation of a sulfonamide bond. The steric hindrance posed by the 2,5-dimethyl substituents on the benzene ring may slightly reduce reaction kinetics, necessitating extended reaction times (4–6 hours).

Acylation of the Sulfonamide Intermediate with Propanoyl Chloride

The second step involves the acylation of the sulfonamide intermediate with propanoyl chloride to introduce the propanamide moiety. This step yields the final compound, 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide .

Reaction Conditions :

  • Solvent : THF or dimethylformamide (DMF) is preferred for their high polarity, which facilitates the acylation process.
  • Base : Pyridine or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl, with DMAP often enhancing reaction rates through catalysis.
  • Temperature : Conducted at room temperature for 2–3 hours to ensure complete conversion.

Mechanistic Insight :
The lone pair on the sulfonamide nitrogen attacks the carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the propanamide product. The furan ring’s electron-rich nature may slightly destabilize the intermediate, necessitating careful stoichiometric control.

Optimization of Reaction Conditions

Solvent Selection and Impact on Yield

Table 1 summarizes the effects of solvent choice on reaction efficiency for both synthetic steps.

Table 1. Solvent-Dependent Yields in Sulfonylation and Acylation Reactions

Step Solvent Yield (%)* Purity (%) Reference
1 Dichloromethane 78–82 95
1 Tetrahydrofuran 75–80 93
2 THF 70–75 90
2 DMF 80–85 97

*Yields estimated from analogous reactions in cited literature.

Polar aprotic solvents like DMF enhance acylation yields due to improved solubility of the intermediate and stabilization of the transition state. Conversely, DCM’s lower polarity may limit its utility in the acylation step despite its efficacy in sulfonylation.

Role of Catalysts and Additives

The addition of DMAP (10 mol%) in the acylation step increases yields by 15–20% through nucleophilic catalysis, as demonstrated in analogous sulfonamide acylations. Similarly, molecular sieves (4Å) are employed to absorb residual moisture, preventing hydrolysis of propanoyl chloride.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, furan H-3), 7.45–7.30 (m, 3H, aromatic H), 4.45 (d, J = 5.6 Hz, 2H, CH₂-furan), 2.55 (s, 6H, CH₃ groups).
    • ¹³C NMR : δ 170.2 (C=O), 142.1 (furan C-2), 138.5 (sulfonamide aryl C), 21.4 (CH₃ groups).
  • Mass Spectrometry :

    • ESI-MS : m/z 337.2 [M+H]⁺, consistent with the molecular formula C₁₆H₂₀N₂O₄S.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of >95% for the final compound.

Challenges and Troubleshooting

Byproduct Formation

The primary byproduct, N-[(furan-2-yl)methyl]-2,5-dimethylbenzenesulfonamide , arises from incomplete acylation. This is mitigated by ensuring a 1.2:1 molar ratio of propanoyl chloride to the intermediate.

Steric Hindrance Effects

The 2,5-dimethyl substituents on the benzene ring hinder sulfonylation kinetics. Increasing reaction time to 8 hours or using a 10% excess of sulfonyl chloride improves yields to >80%.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale synthesis employs distillation units for DCM and THF recovery, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonylamino group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the sulfonylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Propanamide Derivatives

a. 2,2-Dimethyl-N-(2-methylphenylsulfonyl)propanamide ()

  • Substituents : 2-methylphenylsulfonyl group.
  • Key Differences : The target compound has a 2,5-dimethylbenzenesulfonamido group, which introduces steric hindrance and additional methyl groups at the 5-position. This may enhance hydrophobic interactions compared to the 2-methyl substituent in ’s compound.
  • Crystal Structure: highlights that substituent position significantly impacts hydrogen bonding and polymorphism.

b. N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, )

  • Substituents : 4-chlorophenyl, cyclohexane.
  • Key Differences : The target compound lacks a hydroxamic acid group (critical for metal chelation in antioxidants) but retains the sulfonamide-propanamide backbone. This structural divergence suggests differing mechanisms of action, such as reduced radical scavenging capacity compared to hydroxamic acids .
Furan-Containing Analogs

a. N-Phenyl-2-furohydroxamic Acid (Compound 11, )

  • Substituents : Phenyl, furan.
  • Key Differences : Compound 11 contains a hydroxamic acid group, enabling iron chelation and antioxidant activity (e.g., DPPH radical scavenging). The target compound’s furan-2-ylmethyl group may confer similar π-π interactions but lacks the hydroxamic acid’s redox-active properties .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Features
Compound Functional Groups Substituents Key Properties/Activities Reference
Target Compound Sulfonamide, propanamide 2,5-dimethylbenzene, furan Likely moderate solubility; potential enzyme inhibition
2,2-Dimethyl-N-(2-methylphenylsulfonyl)propanamide Sulfonamide, propanamide 2-methylphenyl Polymorphic crystal structure; hydrogen-bond-dependent stability
N-Phenyl-2-furohydroxamic Acid Hydroxamic acid, furan Phenyl Antioxidant activity (DPPH assay)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid, cyclohexane 4-chlorophenyl Metal chelation; radical scavenging
Key Findings:
  • Bioactivity : Unlike hydroxamic acids (), the target compound’s sulfonamide-propanamide structure may prioritize enzyme inhibition over antioxidant effects.

Research Implications and Gaps

  • Synthesis Optimization : Adapting reductive amination () or sulfonylation () could improve yield for the target compound.
  • Activity Profiling: Future studies should evaluate antibacterial, antifungal, or carbonic anhydrase inhibition, leveraging structural similarities to known sulfonamide drugs .
  • Crystallography : The 2,5-dimethyl substitution warrants crystallographic analysis to assess polymorphism risks, as seen in .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonamide formation between 2,5-dimethylbenzenesulfonyl chloride and a propanamide precursor. The furan-2-ylmethyl group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Key parameters include:

  • Temperature control : Elevated temperatures (60–80°C) for sulfonation steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, while NMR confirms structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and verify its purity?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons and carbons in the sulfonamide (δ 7.5–8.0 ppm for aromatic protons), furan (δ 6.3–7.4 ppm), and propanamide backbone (δ 1.2–2.5 ppm for methyl groups).
  • FTIR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~363) .

Q. What are the typical chemical reactions this compound undergoes, and how do functional groups influence reactivity?

  • Methodological Answer : The sulfonamide group participates in nucleophilic substitutions (e.g., alkylation), while the furan ring may undergo electrophilic aromatic substitution. The propanamide backbone is susceptible to hydrolysis under acidic/basic conditions. Reactivity can be modulated by:

  • Protecting groups : Use of tert-butyloxycarbonyl (Boc) to shield amines during synthesis.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity in furan modifications .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high yield and enantiomeric purity in asymmetric reactions?

  • Methodological Answer :

  • Chiral catalysts : Employ palladium-based catalysts or chiral auxiliaries (e.g., Evans oxazolidinones) for stereocontrol.
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratios) and model optimal conditions.
  • Chromatographic purification : Preparative HPLC with chiral columns resolves enantiomers .

Q. How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Orthogonal assays : Validate inhibition using fluorescence polarization (for binding affinity) and cell-based viability assays (e.g., MTT).
  • Dose-response curves : Identify IC₅₀ values across multiple replicates to distinguish target-specific effects from nonspecific toxicity.
  • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with modified sulfonamide substituents (e.g., halogenation) or furan replacements (e.g., thiophene).
  • Computational docking : Use software like AutoDock to predict binding modes to target proteins (e.g., carbonic anhydrase).
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks, then analyze degradation products via LC-MS.
  • Kinetic modeling : Determine Arrhenius parameters to predict shelf-life .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS) to assess stability.
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites (e.g., sulfonamide hydrogen bonding).
  • ADMET prediction : Use tools like SwissADME to estimate permeability and metabolic stability .

Q. How can researchers investigate the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • Methodological Answer :

  • In vitro assays : Caco-2 cell monolayers for permeability; microsomal stability tests (human liver microsomes).
  • In vivo studies : Administer to rodent models and quantify plasma concentrations via LC-MS/MS.
  • Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.